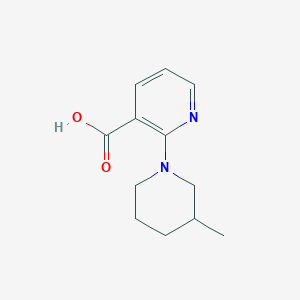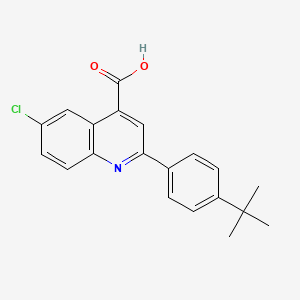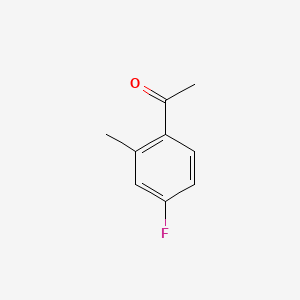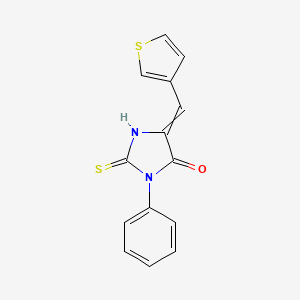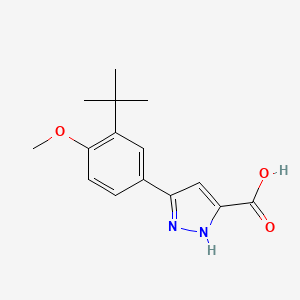
4-メチル-2-(メチルチオ)ピリミジン-5-カルボン酸
概要
説明
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C7H8N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
科学的研究の応用
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antifungal and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
生化学分析
Biochemical Properties
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in pyrimidine metabolism, potentially acting as an inhibitor or substrate. The nature of these interactions can vary, with some studies suggesting that 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme .
Cellular Effects
The effects of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This compound may act as an enzyme inhibitor, blocking the active site and preventing substrate binding. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid with cofactors, such as NADH or FAD, can also modulate its metabolic activity .
Transport and Distribution
The transport and distribution of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters or solute carrier proteins. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid within tissues can vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid can influence its interactions with other biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid can be synthesized through several methods. One common method involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylthio)pyrimidine, which is then reacted with ethyl acetate to produce the final product . Another method involves the use of 2-thiouracil as a raw material, with sodium hydroxide as a catalyst, and methyl iodide for the methylation process .
Industrial Production Methods
Industrial production of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reflux reactions, purification through crystallization, and quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can act as a leaving group, allowing nucleophilic substitution reactions at the 2-position.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, peracids, and other sulfur oxidizers are commonly used for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
作用機序
The mechanism of action of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, the oxidation of the methylthio group can alter the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
- Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
4-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPKZVQATOWLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394202 | |
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-75-6 | |
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98276-75-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of compounds derived from 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid influence their fungicidal activity against Sclerotinia sclerotiorum?
A1: Research suggests that incorporating a carbamate moiety into the structure of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid derivatives can lead to promising fungicidal activity against Sclerotinia sclerotiorum []. Specifically, the study found that the position and type of substituents on the phenyl ring of the carbamate moiety significantly impacted the inhibitory effects. For instance, compounds with a 2-methyl or 3-trifluoromethyl substituent on the phenyl ring exhibited the highest inhibitory rates (69.5% and 70.3% at 100 mg/L, respectively) [].
Q2: What is the proposed mechanism of action for these fungicidal compounds?
A2: While the exact mechanism of action remains to be fully elucidated, molecular docking studies suggest that these compounds may target succinate dehydrogenase, a key enzyme in the fungal respiratory chain []. Specifically, the study proposes that the compound 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate forms two hydrogen bonds and a cation-π interaction with the active site of succinate dehydrogenase []. Disrupting this enzyme could impair energy production in the fungus, ultimately leading to its demise.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


